Structural Complexity and Potential for Unique Binding Interactions vs. Simpler Sulfonamides
The target compound possesses a unique 3D arrangement that distinguishes it from simpler commercial sulfonamides. It contains a central benzamide core substituted at the meta position with a 4-chlorobenzenesulfonamido group and linked to a 5-methylisoxazole, resulting in a larger, more complex pharmacophore (MW 391.8 g/mol, XLogP3 3.1) [1]. In contrast, the closest simple analog, N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, has a molecular weight of 238.3 [2]. The target compound also differs from the annotated inhibitor 4-[benzene(methyl)sulfonamido]-N-(5-methyl-1,2-oxazol-3-yl)benzamide, where the sulfonamide is at the para position and N-methylated. This para-analog shows only weak activity (IC50 >10 µM) against a glycosylceramidase [3], whereas the target meta-substituted, non-methylated scaffold may engage a completely different target space. For researchers seeking novel chemical probes, this structural novelty is a key procurement criterion.
| Evidence Dimension | Molecular complexity and substitution pattern |
|---|---|
| Target Compound Data | MW: 391.8; XLogP3: 3.1; HBD: 2; HBA: 6; tPSA: 110 Ų; meta-substituted benzamide with 4-chlorobenzenesulfonamido group [1] |
| Comparator Or Baseline | N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (MW: 238.3) lacks the benzamide linker; 4-[benzene(methyl)sulfonamido]-N-(5-methyl-1,2-oxazol-3-yl)benzamide (para-substituted, N-methylated) is a known weak binder (IC50 25.2 µM) [2][3] |
| Quantified Difference | Molecular weight increase of 153.5 g/mol; distinct meta-substitution and absence of N-methyl group compared to the weak binding analog |
| Conditions | N/A (structural comparison, no head-to-head assay available for target compound) |
Why This Matters
This level of structural differentiation dictates that generic substitution with a simpler or differently substituted sulfonamide will not replicate the binding profile, making CAS 898466-60-9 a unique entity for de novo target identification libraries.
- [1] PubChem. Compound Summary for CID 7542035, 3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. Computed properties. View Source
- [3] BindingDB. BDBM18442: 4-[benzene(methyl)sulfonamido]-N-(5-methyl-1,2-oxazol-3-yl)benzamide. Ki: 19.2 µM, IC50: 25.2 µM. View Source
